Pseudoionone

説明

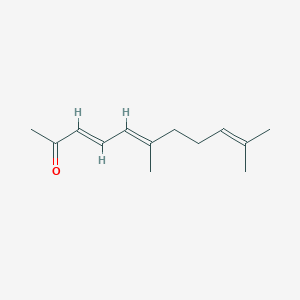

Structure

3D Structure

特性

IUPAC Name |

(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJIQCXXJGRKRJ-KOOBJXAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891713 | |

| Record name | 3E,5E-Pseudoionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellow liquid; Warm floral aroma | |

| Record name | Pseudoionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pseudoionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | Pseudoionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.894-0.903 | |

| Record name | Pseudoionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3548-78-5, 141-10-6 | |

| Record name | (E,E)-Pseudoionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoionone, (3E,5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,9-Undecatrien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3E,5E-Pseudoionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundeca-3,5,9-trien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOIONONE, (3E,5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K5D761AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudoionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Pseudoionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Pseudoionone: A Technical Guide to its Natural Occurrence and Formation in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone, a C13-apocarotenoid, is a well-recognized key intermediate in the industrial synthesis of ionones, prized for their violet-like aroma in the fragrance and flavor industries. While predominantly associated with chemical synthesis, evidence of its natural occurrence in the plant kingdom is emerging, challenging the long-held belief of its exclusively synthetic origin. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound in plants, with a primary focus on its confirmed presence in Laurus nobilis. It delves into the analytical methodologies employed for its detection and quantification and explores the hypothetical basis of its formation in planta, contrasting it with its well-established chemical synthesis. This document aims to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development by consolidating the fragmented information on this intriguing compound.

Introduction

This compound, chemically known as (6E)-6,10-Dimethylundeca-3,5,9-trien-2-one, is a ketone with a characteristic floral, woody aroma. Its primary significance lies in its role as a precursor to α- and β-ionone, compounds with significant commercial value. The conventional understanding has been that this compound is not a naturally occurring plant volatile. However, recent analytical studies have identified its presence in specific plant tissues, prompting a re-evaluation of its botanical distribution and biosynthetic origins. This guide synthesizes the available scientific literature to provide an in-depth perspective on the natural occurrence and potential formation mechanisms of this compound in plants.

Natural Occurrence of this compound in Plants

Contrary to numerous sources stating that this compound is not found in nature, at least one plant species has been scientifically reported to contain this compound.

Laurus nobilis (Bay Laurel)

The most definitive evidence for the natural occurrence of this compound comes from studies on the volatile composition of Laurus nobilis. Specifically, this compound has been identified in the fresh pericarp of the black fruits of this plant[1][2]. This finding is significant as it pinpoints a specific tissue and developmental stage for the accumulation of this compound.

Table 1: Quantitative Data of this compound in Laurus nobilis

| Plant Species | Plant Part | Developmental Stage | Concentration (ng/g Fresh Weight) | Analytical Method | Reference |

| Laurus nobilis | Fruit Pericarp | Black (Ripe) | Data not available in reviewed literature | Auto-Headspace-Solid-Phase Microextraction-GC-MS | (Yahyaa et al., 2015) cited in[1] |

Note: While the presence of this compound in Laurus nobilis is cited, the specific quantitative data from the primary study by Yahyaa et al. (2015) was not available in the reviewed literature. Researchers are encouraged to consult the primary source for detailed quantitative analysis.

Glycyrrhiza glabra (Licorice)

Biosynthesis and Formation in Plants

The mechanism of this compound formation in plants is not yet elucidated. Unlike many other plant volatiles, a specific enzymatic pathway for its biosynthesis has not been identified.

Hypothetical Formation: Non-Enzymatic Aldol Condensation

The well-established chemical synthesis of this compound involves an aldol condensation reaction between citral and acetone[8][9][10][11][12]. It is plausible that a similar, non-enzymatic reaction could occur in specific plant tissues under favorable conditions.

-

Precursors: Both citral (a major component of many essential oils) and acetone are known to occur in plants.

-

Conditions: The presence of acidic or basic microenvironments within the plant cell or tissues could potentially catalyze this condensation reaction abiotically. The accumulation of these precursors in the fruit pericarp of Laurus nobilis during ripening could create a conducive environment for such a reaction to occur.

Research on the formation of off-notes in plant-based proteins has shown that aldol condensation of aldehydes can occur during processing[13][14]. This supports the hypothesis that such reactions are feasible in a biological matrix.

Below is a diagram illustrating the hypothetical non-enzymatic formation of this compound in plant tissues.

Caption: Hypothetical non-enzymatic aldol condensation of citral and acetone to form this compound in plants.

Contrast with Chemical Synthesis

The established industrial synthesis of this compound provides a clear chemical pathway that may be mirrored non-enzymatically in nature. The process is a base-catalyzed aldol condensation of citral with acetone.

The following diagram outlines the well-documented chemical synthesis workflow.

Caption: Workflow for the chemical synthesis of this compound via aldol condensation.

Experimental Protocols

The detection and identification of this compound in plant matrices rely on sensitive analytical techniques capable of separating and identifying volatile organic compounds.

Extraction of Volatile Compounds from Laurus nobilis Fruit Pericarp

The primary study that identified this compound in Laurus nobilis utilized an automated headspace solid-phase microextraction (Auto-HS-SPME) method. This technique is highly suitable for the analysis of volatile and semi-volatile compounds in complex matrices.

Methodology: (Based on the cited secondary source[1])

-

Sample Preparation: Fresh black fruits of Laurus nobilis are collected, and the pericarp is carefully separated from the seed. A known weight of the fresh pericarp is placed in a headspace vial.

-

HS-SPME: The vial is incubated at a controlled temperature to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption and Analysis: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph (GC) where the adsorbed volatiles are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the separation and identification of volatile compounds.

-

Gas Chromatography: The desorbed compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up over time to elute compounds with a wide range of volatilities.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

-

Identification: The mass spectrum of the unknown compound is compared to a library of known spectra (e.g., NIST, Wiley) for identification. Retention indices are also used to confirm the identity of the compound.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in plant material.

Caption: A typical workflow for the extraction and analysis of this compound from plant material.

Conclusion and Future Perspectives

The discovery of this compound in Laurus nobilis opens new avenues for research into the biosynthesis and ecological roles of C13-apocarotenoids in plants. While its occurrence appears to be rare, it is possible that it is present in other plant species but has been overlooked or misidentified in previous studies.

Future research should focus on:

-

Confirmation and Quantification: Replicating the findings in Laurus nobilis and obtaining precise quantitative data on this compound concentrations in different fruit developmental stages.

-

Wider Screening: Screening a broader range of plant species, particularly those rich in citral, for the presence of this compound.

-

Biosynthetic Pathway Elucidation: Investigating the potential for an enzymatic pathway for this compound biosynthesis in Laurus nobilis. This could involve transcriptomic and proteomic studies of the fruit pericarp to identify candidate enzymes.

-

Non-Enzymatic Formation Studies: Conducting in vitro studies to determine if this compound can form non-enzymatically from citral and acetone under conditions that mimic the cellular environment of the Laurus nobilis fruit pericarp.

For drug development professionals, the natural occurrence of this compound, a known precursor to biologically active ionones, may present new opportunities for the discovery of novel therapeutic agents. Understanding its natural formation could also inform the development of biotechnological production methods for ionones and related compounds. This technical guide serves as a starting point for these future investigations, providing a consolidated overview of the current state of knowledge on this intriguing, and potentially under-appreciated, natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Botany, Volatile Composition, Biochemical and Molecular Aspects, and Traditional Uses of Laurus nobilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquorice (Glycyrrhiza glabra): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Licorice’s Volatiles Composition - ChemistryViews [chemistryviews.org]

- 5. Volatile flavour components of glycyrrhizae radix (Glycyrrhiza glabra L. var. glandulifera Regel et Herder) from China | Semantic Scholar [semanticscholar.org]

- 6. unanijournal.com [unanijournal.com]

- 7. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. researchgate.net [researchgate.net]

- 11. SYNTHESIS OF this compound [yyhx.ciac.jl.cn]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Stereochemistry of Pseudoionone

Abstract

Pseudoionone (6,10-dimethyl-3,5,9-undecatrien-2-one) is a pivotal acyclic intermediate in the industrial synthesis of ionones, which are highly valued in the fragrance and flavor industries and are precursors to Vitamin A.[1][2] The compound's chemical structure, characterized by multiple unsaturated bonds, gives rise to a fascinating array of geometric isomers. The precise isomeric composition of this compound is not merely an academic curiosity; it profoundly influences the efficiency of subsequent cyclization reactions and the resulting ratio of α- and β-ionone.[3] This technical guide provides a comprehensive exploration of the isomers and stereochemistry of this compound, designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into the structural nuances of its isomers, the mechanistic details of its synthesis, robust analytical methodologies for characterization, and the causal relationships between reaction conditions and stereochemical outcomes.

Understanding the Isomerism of this compound

The isomeric complexity of this compound primarily stems from two sources: the stereochemistry of its precursor, citral, and the geometry of the new double bond formed during its synthesis.

Inherent Isomerism from Citral

This compound is synthesized via an aldol condensation between citral and acetone.[4] Citral itself is a mixture of two geometric isomers (diastereomers):

-

Geranial (Citral a or (E)-citral): The higher-priority groups (-CHO and the isobutenyl group) are on opposite sides of the C2-C3 double bond.

-

Neral (Citral b or (Z)-citral): The higher-priority groups are on the same side of the C2-C3 double bond.

Since commercial citral is typically a mixture of these two isomers, the resulting this compound will also be a mixture of isomers derived from both geranial and neral.

Geometric Isomerism in the this compound Backbone

The condensation reaction creates a new conjugated double bond system. The key isomerism in this compound is the geometry around the C3-C4 and C5-C6 bonds. Following standard IUPAC nomenclature for the final product, 6,10-dimethylundeca-3,5,9-trien-2-one, the critical stereochemistry is defined by the double bonds at the 3- and 5-positions. The most commonly discussed isomers in the literature are:

-

(3E,5E)-pseudoionone: Often referred to as trans,trans-pseudoionone.[3]

-

(3E,5Z)-pseudoionone: Often referred to as trans,cis-pseudoionone.[3]

The synthesis procedure typically leads to these two primary isomers.[2] The stereochemistry at the C9 double bond is retained from the citral precursor. Therefore, a complete description involves four potential isomers, although the (3E,5E) and (3E,5Z) forms are the most prevalent.[3]

Synthesis and Mechanistic Control of Isomerism

The industrial production of this compound is achieved through the base-catalyzed aldol condensation of citral with acetone.[2] The choice of catalyst and reaction conditions is paramount as it directly dictates the yield and the isomeric ratio of the product.

The Aldol Condensation Mechanism

The reaction proceeds via a well-understood base-catalyzed mechanism:

-

Enolate Formation: A base (e.g., NaOH, KOH, Ba(OH)₂) abstracts an α-proton from acetone to form a nucleophilic enolate ion.[3][4]

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of citral.

-

Aldol Addition: A β-hydroxy ketone intermediate is formed.

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the conjugated α,β-unsaturated ketone system of this compound.

The final dehydration step establishes the geometry of the newly formed C3-C4 double bond.

Causality of Experimental Choices

-

Catalyst Selection: Strong bases like sodium hydroxide or potassium hydroxide are effective but can lead to side reactions if not controlled.[4][5] The use of heterogeneous catalysts, such as hydrotalcites or alkali-promoted metal oxides (e.g., Li/MgO), is an area of active research aimed at improving selectivity, simplifying catalyst removal, and developing more environmentally benign processes.[4][6] These solid catalysts provide a surface with specific basic site strengths that can favor the desired condensation pathway over side reactions like the self-condensation of acetone.[5]

-

Solvent and Reactant Stoichiometry: An excess of acetone is typically used to serve as both a reactant and a solvent, driving the reaction equilibrium towards the product.[3][5] This also helps to minimize the self-condensation of citral.

-

Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., 40-60°C) is crucial.[3] Higher temperatures can promote the formation of byproducts and potentially alter the isomeric distribution.

Physicochemical Properties and Data

The different spatial arrangements of the this compound isomers lead to distinct physicochemical properties, which are critical for their separation and identification. While data is often presented for the technical mixture, subtle differences exist between the pure isomers.

| Property | (3E,5E)-Pseudoionone | Mixture of Isomers | Reference |

| Molecular Weight | 192.30 g/mol | 192.30 g/mol | [7] |

| Boiling Point | - | 114-116 °C / 2 mmHg | [8] |

| Density | - | ~0.90 g/mL at 20 °C | [8] |

| Refractive Index | - | ~1.53 at 20 °C | [9] |

| Appearance | Pale yellow liquid | Pale yellow liquid | [7][8] |

| Odor Profile | - | Sweet, waxy, floral, citrus | [8] |

Analytical Methodologies for Isomer Characterization

Accurate characterization and quantification of the isomeric mixture of this compound are essential for quality control and for optimizing the subsequent cyclization to ionones. A multi-technique approach is often required for unambiguous structure verification.

Chromatographic Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for separating and quantifying this compound isomers.[10][11]

Protocol: GC-FID Analysis of this compound Isomers

This protocol provides a self-validating system for routine quality control.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5MS, typically 30 m x 0.25 mm ID x 0.25 µm film thickness. The choice of stationary phase is crucial for resolving the closely boiling isomers.

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample (e.g., 1000 ppm) in a suitable solvent like ethanol or hexane.

-

Prepare a calibration curve using certified reference standards of the individual isomers, if available.

-

Add an internal standard (e.g., tetradecane) to both calibration standards and samples to correct for injection volume variations.[3]

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

(Note: This program is a starting point and must be optimized for the specific column and instrument.)

-

-

-

Data Analysis: Identify peaks based on retention times relative to pure standards. Quantify using the internal standard method and the prepared calibration curve. The (3E,5Z) isomer typically elutes before the (3E,5E) isomer on standard non-polar columns.[3]

Protocol: HPLC Analysis

Reverse-phase HPLC can also be employed for analysis.[12]

-

Instrumentation: HPLC system with a UV detector (detection wavelength ~296 nm).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[12] For mass spectrometry compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[12]

-

Flow Rate: 1.0 mL/min.

-

Analysis: Isomers are separated based on their differential polarity.

Spectroscopic Characterization

Spectroscopic methods provide definitive structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers.[13][14] The chemical shifts and coupling constants of the vinylic protons in the conjugated system are particularly diagnostic. Differences in the spatial environment of the methyl groups also lead to distinct signals.

-

Infrared (IR) Spectroscopy: The C=O and C=C stretching frequencies in the IR spectrum are characteristic of the conjugated ketone system. While IR alone may not easily distinguish between geometric isomers, it is excellent for confirming the functional groups and can be used in combination with other techniques for verification.[15]

Impact on Subsequent Reactions: The Cyclization to Ionones

The isomeric ratio of the starting this compound is a critical parameter in the synthesis of ionones. The cyclization is typically catalyzed by strong acids like sulfuric or phosphoric acid. The geometry of the this compound influences the reaction kinetics and the selectivity towards the desired ionone isomers (α- and β-ionone).[3]

-

α-Ionone: Primarily used in fragrances for its characteristic violet scent.[1]

-

β-Ionone: A crucial intermediate in the synthesis of Vitamin A.[1]

Generally, the cyclization conditions (acid strength, temperature) are the dominant factors in determining the final α/β ratio.[2] However, starting with a consistent and well-defined this compound isomeric mixture is essential for a reproducible and high-yielding manufacturing process.

Conclusion

The stereochemistry of this compound is a complex but controllable aspect of its chemistry. A thorough understanding of the factors influencing the formation of its geometric isomers during synthesis is fundamental to optimizing the production of high-value downstream products like ionones and vitamins. By employing robust, self-validating analytical methods such as GC and HPLC, coupled with spectroscopic confirmation, researchers and process chemists can effectively monitor and control the isomeric composition. The principles and protocols outlined in this guide serve as a foundational resource for professionals engaged in the synthesis, analysis, and application of this important chemical intermediate.

References

- 1. US5453546A - Method for the production of β-ionone from this compound - Google Patents [patents.google.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. scielo.br [scielo.br]

- 5. This compound synthesis from citral and acetone in a fixed bed catalytic reactor with lanthanum modified calcium oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C13H20O | CID 1757003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 141-10-6 [chemicalbook.com]

- 9. This compound, 141-10-6 [thegoodscentscompany.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

The Biosynthesis of Pseudoionone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone is a C13-norisoprenoid ketone that serves as a crucial intermediate in the synthesis of ionones, which are highly valued in the fragrance and flavor industries. In nature, this compound is a product of the oxidative cleavage of carotenoids, a process mediated by a specific class of enzymes. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps from the precursor geranylgeranyl diphosphate (GGPP) to the final product. It includes a thorough review of the key enzymes, their kinetics, and the underlying regulatory mechanisms. Detailed experimental protocols for the study of this pathway are also provided, along with quantitative data presented in a clear, tabular format.

Introduction

The aroma and flavor of many fruits and flowers are attributed to a complex mixture of volatile organic compounds, among which are the apocarotenoids. These compounds are derived from the oxidative cleavage of carotenoids. This compound, a key precursor for the synthesis of α- and β-ionones, which impart characteristic violet and woody scents, is a prominent member of this family. Understanding the natural biosynthetic pathway of this compound is of significant interest for its potential biotechnological production, offering a sustainable alternative to chemical synthesis. This guide elucidates the intricate enzymatic cascade responsible for the natural synthesis of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGPP), and culminates in the specific cleavage of lycopene. The pathway can be divided into two major stages: the synthesis of the carotenoid precursor, lycopene, and the subsequent cleavage of lycopene to yield this compound.

Upstream Pathway: Biosynthesis of Lycopene from GGPP

The formation of lycopene from GGPP is a conserved pathway in carotenoid-producing organisms and involves a series of desaturation and isomerization reactions. The key enzymes in this pathway are primarily located in the plastids of plant cells.

The synthesis of lycopene from two molecules of GGPP is catalyzed by three main enzymes:

-

Phytoene Synthase (PSY): This enzyme catalyzes the first committed step in carotenoid biosynthesis, the head-to-head condensation of two molecules of GGPP to form 15-cis-phytoene. This reaction is considered a major rate-limiting step in the overall pathway.[1][2]

-

Phytoene Desaturase (PDS): PDS introduces two double bonds into 15-cis-phytoene, converting it to 9,15,9'-tri-cis-ζ-carotene via the intermediate phytofluene.[3]

-

ζ-Carotene Desaturase (ZDS): ZDS, in conjunction with carotenoid isomerases, continues the desaturation process, ultimately leading to the formation of all-trans-lycopene. In plants, this involves the action of ζ-carotene isomerase (Z-ISO) and prolycopene isomerase (CrtISO).[4] In bacteria and fungi, a single enzyme, lycopene synthase (CrtI), can catalyze the entire desaturation sequence from phytoene to lycopene.[5]

Core Pathway: Cleavage of Lycopene to this compound

The final and defining step in the biosynthesis of this compound is the enzymatic cleavage of the C40 carotenoid, lycopene.

-

Carotenoid Cleavage Dioxygenase 1 (CCD1): This is the key enzyme responsible for the formation of this compound in nature. CCD1 is a non-heme, iron(II)-dependent dioxygenase that catalyzes the oxidative cleavage of double bonds in various carotenoid substrates.[6] In the case of this compound synthesis, CCD1 specifically cleaves the 9,10 and 9',10' double bonds of lycopene. This symmetrical cleavage results in the formation of one molecule of this compound and one molecule of 6-methyl-5-hepten-2-one (MHO), along with a C14 dialdehyde from the central part of the lycopene molecule.[6][7][8] Unlike the enzymes of the upstream pathway, CCD1 is typically localized in the cytoplasm.[9]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and metabolites in the this compound biosynthesis pathway. It is important to note that specific kinetic data for the cleavage of lycopene to this compound by CCD1 is limited in the literature. The provided CCD1 kinetics are for a related substrate and serve as a reference.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| CCD1 | Olea europaea | β-apo-8'-carotenal | 0.82 | 2.30 | 3.35 | 4.09 | [10] |

| CCD1 | Ipomoea nil | β-apo-8'-carotenal | 0.69 | 1.22 | 1.82 | 2.64 | [10] |

Table 2: Metabolite Concentrations

| Metabolite | Organism/Tissue | Concentration | Reference |

| Lycopene | Tomato (fresh) | ~12 mg/100g | [11] |

| Lycopene | Tomato paste | ~16 mg/100g | [11] |

| Lycopene | Engineered Yarrowia lipolytica | up to 3.41 g/L | [12] |

| This compound | Engineered E. coli | 20.61 mg/L | [13] |

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, primarily through the transcriptional control of the genes encoding the biosynthetic enzymes.

-

Transcriptional Regulation of CCD Genes: The expression of CCD1 is influenced by various factors, including light and circadian rhythms.[14] In petunia flowers, the expression of PhCCD1 follows a diurnal pattern, which correlates with the emission of β-ionone, a downstream product of this compound.[14] The promoters of CCD genes contain cis-regulatory elements that respond to light, hormones (such as abscisic acid and methyl jasmonate), and abiotic stress, indicating a complex regulatory network.[15][16]

-

Transcriptional Regulation of the Upstream Carotenoid Pathway: The expression of genes in the lycopene biosynthesis pathway, such as PSY, is also regulated by light and developmental cues.[17] In tomato fruits, the expression of upstream carotenoid biosynthesis genes is induced during ripening, coinciding with the accumulation of lycopene.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol for In Vitro CCD1 Enzyme Assay

This protocol describes the expression and purification of recombinant CCD1 and the subsequent in vitro assay to determine its activity.

Methodology:

-

Cloning and Expression:

-

The full-length coding sequence of the CCD1 gene is cloned into a suitable bacterial expression vector (e.g., pET vector with a His-tag).

-

The recombinant plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-28°C) for several hours to overnight to enhance the production of soluble protein.

-

-

Protein Purification:

-

The bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

The cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged CCD1 is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).

-

The recombinant CCD1 is eluted with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

The reaction mixture (e.g., 1 mL total volume) contains 100 mM buffer (e.g., phosphate buffer, pH 7.2), 0.1 mM FeSO4, and the carotenoid substrate (e.g., lycopene, solubilized with a detergent like Triton X-100).

-

The reaction is initiated by the addition of the purified CCD1 enzyme.

-

The reaction is incubated at a specific temperature (e.g., 30-35°C) for a defined period (e.g., 30-60 minutes) in the dark.

-

The reaction is stopped by the addition of an equal volume of ethanol.

-

The cleavage products are extracted with an organic solvent (e.g., hexane or ethyl acetate).

-

The organic phase is collected, dried under a stream of nitrogen, and resuspended in a small volume of solvent for analysis.

-

Protocol for GC-MS Analysis of this compound

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the detection and quantification of this compound.

Methodology:

-

Sample Preparation:

-

The extracted and concentrated samples from the enzyme assay or from biological tissues are used for analysis.

-

An internal standard (e.g., a compound with similar chemical properties but a different retention time) can be added for accurate quantification.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of volatile and semi-volatile compounds (e.g., a DB-5ms or HP-5ms column).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature is typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for identification of unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of this compound, which offers higher sensitivity.

-

Mass Range: Typically from m/z 40 to 400.

-

-

-

Data Analysis:

-

This compound is identified by its characteristic retention time and mass spectrum (comparison with a pure standard and/or a spectral library).

-

Quantification is performed by integrating the peak area of a specific ion of this compound and comparing it to the peak area of the internal standard. A calibration curve is generated using known concentrations of a this compound standard.

-

Conclusion

The biosynthesis of this compound in nature is a well-defined pathway involving the conversion of GGPP to lycopene, followed by the specific cleavage of lycopene by the enzyme CCD1. While the key enzymatic steps have been elucidated, further research is needed to fully understand the intricate regulatory networks that control the flux through this pathway and the precise kinetic parameters of the enzymes involved, particularly for the lycopene cleavage reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of plant biology, metabolic engineering, and fragrance/flavor development to further investigate and potentially harness this natural biosynthetic route for the sustainable production of valuable aroma compounds.

References

- 1. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 3. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissection of Tomato Lycopene Biosynthesis through Virus-Induced Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]

- 6. Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Carotenoid Cleavage Oxygenase Genes in Cerasus humilis and Functional Analysis of ChCCD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in Lycopene Production: From Natural Sources to Microbial Synthesis Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Circadian Regulation of the PhCCD1 Carotenoid Cleavage Dioxygenase Controls Emission of β-Ionone, a Fragrance Volatile of Petunia Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes [frontiersin.org]

- 17. Regulation and activation of phytoene synthase, a key enzyme in carotenoid biosynthesis, during photomorphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

historical discovery and synthesis of pseudoionone

An In-depth Technical Guide on the Historical Discovery and Synthesis of Pseudoionone

Introduction

This compound, systematically named 6,10-dimethyl-3,5,9-undecatrien-2-one, is a key acyclic monoterpenoid intermediate of significant industrial importance. It serves as a crucial precursor in the synthesis of α- and β-ionones, which are highly valued in the flavor and fragrance industries for their characteristic violet scent.[1][2] Furthermore, β-ionone is a vital starting material for the industrial synthesis of Vitamin A.[3][4] The discovery and subsequent development of synthetic routes to this compound in the late 19th century marked a pivotal moment in synthetic organic chemistry, enabling the large-scale production of these valuable compounds. This guide provides a detailed technical overview of the historical milestones, from the initial discovery to the refinement of its synthesis, aimed at researchers and professionals in the chemical and pharmaceutical sciences.

Historical Discovery

The journey to this compound is intrinsically linked to the study of ionones, the aromatic compounds responsible for the scent of violets. In the late 19th century, chemists were actively seeking to synthesize these fragrant molecules. The seminal work was conducted by German chemist Ferdinand Tiemann. In 1893, Tiemann and his colleague Paul Krüger reported the first successful synthesis of ionone.[5] A critical step in their synthetic pathway was the creation of an intermediate compound, which they named this compound. They discovered that this intermediate could be cyclized in the presence of acid to yield the desired ionones.[6] This discovery was not just a triumph in fragrance chemistry but also a foundational example of the aldol condensation reaction in a complex synthesis.

The logical progression from the natural scent of violets to the chemical synthesis of its precursor is outlined below.

The Tiemann-Krüger Synthesis: The First Method

The original synthesis developed by Tiemann and Krüger involves the base-catalyzed aldol condensation of citral with acetone.[5][7] Citral, a major component of lemongrass oil, contains an aldehyde functional group that readily reacts with the enolate of acetone.[8] The reaction is typically carried out in the presence of a basic catalyst such as sodium ethoxide or a saturated solution of barium hydroxide.[8] This reaction forms the carbon-carbon bond necessary to create the 13-carbon backbone of this compound.

The overall chemical transformation is as follows:

Evolution of Synthetic Methodologies

Following Tiemann and Krüger's initial breakthrough, research focused on optimizing the reaction conditions to improve yields and purity. A variety of basic catalysts have been explored, including alkali metal hydroxides (NaOH, KOH), alkoxides (sodium ethoxide, sodium methoxide), and alkaline earth metal hydroxides (Ba(OH)₂).[1][9] The choice of catalyst and solvent significantly influences the reaction rate and the formation of side products. Yields for these homogeneous catalytic processes typically range from 70-80%.[1][9]

In more recent years, heterogeneous catalysts have been investigated to simplify product purification and catalyst recovery.[3] Solid basic catalysts such as calcium oxide (CaO), magnesium oxide (MgO), and hydrotalcites have shown high conversion rates (up to 98%) and good selectivity towards this compound.[3] These advancements represent a move towards more environmentally friendly and economically viable production methods.

Detailed Experimental Protocols

The following protocols are based on established methods reported in the literature, particularly the well-documented procedures in Organic Syntheses.[8]

Protocol 1: Classic Synthesis using Sodium Ethoxide

This procedure details a classic laboratory-scale synthesis of this compound.

1. Purification of Citral (Starting Material):

-

Commercial citral (270 g) is shaken vigorously for 5-6 hours in a solution of sodium sulfite (450 g) and sodium bicarbonate (320 g) in 1 L of iced water.

-

The aqueous solution, containing the bisulfite addition product of citral, is extracted with ether to remove non-aldehydic impurities.

-

The citral is regenerated by adding 10% aqueous sodium hydroxide to the sulfite solution while extracting with ether. This decomposition must be done carefully to avoid polymerization of the citral.

-

The combined ether extracts are dried over anhydrous sodium sulfate, the ether is evaporated, and the residue is distilled under reduced pressure to yield pure citral.

2. Condensation Reaction:

-

A solution of purified citral (210 g, 1.38 moles) in 1.5 L of acetone is placed in a 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The mixture is cooled to -5°C or below in an ice-salt bath.

-

A cold solution of sodium ethoxide (prepared from 9.2 g of sodium in 200 mL of absolute ethanol) is added dropwise at a rate that maintains the temperature at or below -5°C.

-

After the addition is complete, stirring is continued for 3-4 minutes.

3. Work-up and Purification:

-

The reaction is quenched by adding a solution of tartaric acid (30 g) in 200 mL of water.

-

The excess acetone is removed by immediate steam distillation.

-

The remaining oil is separated from the aqueous layer. The aqueous layer is extracted with ether.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The ether is removed, and the residual yellow-green oil is distilled under reduced pressure. The fraction boiling at 114–116°C/2 mm Hg is collected as pure this compound.[8]

Quantitative Data

The synthesis of this compound has been reported with varying yields and under different conditions. The physical properties of the compound are well-characterized.

| Method/Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| Tiemann & Krüger (Original) | Citral, Acetone | N/A | N/A | N/A | 143-145/12 | [5] |

| Sodium Ethoxide | Purified Citral, Acetone | -5 | < 0.1 | 45-49 | 114-116/2 | [8] |

| Sodium Hydroxide (aq) | Citral, Acetone | 40 | 1.5 | 63.1 | 119-121/3 | [9] |

| Barium Hydroxide | Citral, Acetone | N/A | N/A | 86 | N/A | [10] |

| Calcium Oxide (solid) | Citral, Acetone | 125 | ~2 | >65 | N/A | [3] |

Physical Properties of this compound: [5]

-

Appearance: Pale yellow oil

-

Molecular Formula: C₁₃H₂₀O

-

Molecular Weight: 192.30 g/mol

-

Density (d²⁰): 0.8984 g/cm³

-

Refractive Index (n²⁰D): 1.5335

Conclusion

The discovery and synthesis of this compound by Tiemann and Krüger was a landmark achievement in organic chemistry, paving the way for the industrial production of ionones and carotenoids. The initial base-catalyzed aldol condensation has been extensively studied and optimized over the past century, with modern advancements focusing on improving efficiency and sustainability through heterogeneous catalysis. The historical development of this compound synthesis serves as a classic case study in the evolution of synthetic methodology, from its roots in natural product chemistry to sophisticated industrial processes.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. Ionone - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. This compound | chemical compound | Britannica [britannica.com]

- 5. This compound [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102070423B - Method for preparing (E)-pseudoionone - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. SYNTHESIS OF this compound [yyhx.ciac.jl.cn]

A Comprehensive Toxicological Profile of Pseudoionone and Its Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed toxicological overview of pseudoionone and its structurally related derivatives, the ionones. It consolidates data on various toxicological endpoints, including acute toxicity, skin and eye irritation, dermal sensitization, repeated dose toxicity, genotoxicity, and reproductive and developmental effects. The primary toxicological concern associated with this compound is its potential for skin sensitization, which has led to restrictions on its use as a fragrance ingredient. Its derivatives, such as α-ionone and β-ionone, generally exhibit low acute and systemic toxicity but may also present a risk of skin sensitization. This guide summarizes quantitative data in tabular form, outlines key experimental methodologies, and provides visual workflows to support risk assessment and research endeavors in the fields of toxicology and drug development.

Introduction

This compound, a terpene ketone, is a key intermediate in the chemical synthesis of ionones and Vitamins A and E.[1] The ionones (including α-, β-, and γ-isomers) are a group of fragrance chemicals known as "rose ketones" and are widely used in cosmetics, personal care products, and as flavoring agents in food.[2][3] Given their prevalence in consumer products and industrial applications, a thorough understanding of their toxicological profile is essential for ensuring human safety. This technical guide synthesizes the available scientific literature to provide a comprehensive assessment of the hazards associated with this compound and its primary derivatives.

Toxicological Profile of this compound

The overall mammalian toxicity of this compound is considered low based on acute and subchronic data.[4] However, its potential as a skin irritant and sensitizer is a significant finding.[4]

2.1. Acute Toxicity this compound exhibits low acute toxicity via oral and dermal routes. The oral LD50 in rats and mice is generally above 2000 mg/kg bw, with most reported values exceeding 5000 mg/kg bw.[4][5] The acute dermal LD50 in rabbits is also greater than 5000 mg/kg bw.[4][6]

2.2. Skin and Eye Irritation Studies in rabbits and guinea pigs have shown that this compound is a moderate to severe skin irritant, even at concentrations below 10%.[4] In contrast, an 8% solution of this compound in petrolatum was not found to be irritating to human volunteers.[4] In rabbits, it produced transient, weak irritant reactions in the eyes.[4]

2.3. Skin Sensitization There is evidence that this compound has the potential for skin sensitization in humans.[4] A maximization test conducted with an 8% concentration in human volunteers resulted in 8.3% (9 out of 108) of subjects showing positive reactions.[4] Due to its dermal sensitization effects, the International Fragrance Association (IFRA) standards prohibit the use of this compound as a fragrance ingredient, although a level of up to 2% is accepted as an impurity in ionones.[6][7]

2.4. Repeated Dose Toxicity A 28-day subchronic oral study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 50 mg/kg bw/day.[4] This was based on minor and reversible effects observed at higher doses, such as salivation and increased kidney and liver weights.[4]

2.5. Genotoxicity and Mutagenicity this compound has not been found to be mutagenic. It tested negative in two bacterial reverse mutation assays (Ames tests), both with and without metabolic activation, and in an in vivo mammalian micronucleus test.[4]

2.6. Reproductive and Developmental Toxicity In a one-generation reproductive toxicity study in rats, the NOAEL for parental systemic toxicity was 120 mg/kg bw/day.[4] The reproductive toxicity NOAEL was also determined to be 120 mg/kg bw/day, based on an increase in pup deaths during the first few days after birth in the next highest dose group.[4] A single high dose of 960 mg/kg bw administered to pregnant hamsters did not cause adverse effects on fetal development, though it did result in reduced maternal body weight gain.[4]

Toxicological Profile of Ionone Derivatives

The ionone derivatives, including isomers like α-ionone, β-ionone, and γ-ionone, generally demonstrate a low order of toxicity. Slight structural differences, such as the position of double bonds, are not expected to significantly alter their overall toxicological profile.[2]

3.1. Acute Toxicity Ionone derivatives have low acute oral and dermal toxicity.[2][8] The oral LD50 for a mixture of 60% α-ionone and 40% β-ionone in rats was 4590 mg/kg.[8] For most ionone derivatives, oral LD50 values in rats are reported to be between 2000 and 10,000 mg/kg bw.[2] Acute dermal LD50 values in rabbits and rats are typically greater than 5000 mg/kg bw.[2][8]

3.2. Skin and Eye Irritation β-ionone was not irritating to rabbit skin in a semi-occlusive test and was only slightly irritating under occlusive conditions and to the eyes.[8] A limited human patch test with an unspecified mixture of α- and β-ionone did not indicate a potential for skin irritation.[8]

3.3. Skin Sensitization Some ionone derivatives may cause skin sensitization.[8][9] The pathogenesis of contact eczema involves a cell-mediated immune reaction of the delayed type.[8] α-Ionone is recognized as a consumer allergen.[3]

3.4. Repeated Dose Toxicity In a 90-day oral toxicity study in rats, a NOAEL of 10 mg/kg bw/day was established for α-ionone based on reduced weight gain and other mild effects.[10][11] Another 90-day study administering α-ionone (~11 mg/kg bw/day) and β-ionone (~12 mg/kg bw/day) in the diet of rats found no adverse effects.[2]

3.5. Genotoxicity and Mutagenicity The available data indicates that ionones are not genotoxic.[12] β-ionone tested negative in in vitro Salmonella mutagenicity assays and an in vivo mouse micronucleus assay.[3]

3.6. Reproductive and Developmental Toxicity Ionones are not considered to be reproductive or developmental toxicants.[8] Repeated dose studies have shown no evidence of toxicity to reproductive organs in rats at doses up to 100 mg/kg bw/day for 90 days.[8] A developmental toxicity study of β-ionone in rats established a NOAEL of 500 mg/kg bw/day for both maternal and developmental toxicity.[13] At a maternally toxic dose of 1000 mg/kg bw/day, an increase in the resorption rate was observed, but no malformations or fetal growth retardation occurred.[13]

3.7. Metabolism After oral exposure, β-ionone is absorbed and metabolized primarily in the liver.[8] It has been shown to be an inducer of CYP1A and CYP2B isozymes in the liver of rodents.[3][8]

Quantitative Toxicological Data Summary

The following tables summarize the key quantitative toxicity data for this compound and its principal derivatives.

Table 1: Acute Toxicity Data

| Compound | Test | Species | Route | LD50 Value (mg/kg bw) | Citation(s) |

|---|---|---|---|---|---|

| This compound | LD50 | Rat | Oral | >5000 | [4][5][6] |

| This compound | LD50 | Rabbit | Dermal | >5000 | [4][6] |

| α-Ionone / β-Ionone Mix | LD50 | Rat | Oral | 4590 | [8] |

| α-Ionone | LD50 | Mouse | Oral | 6650 | [8] |

| β-Ionone | LD50 | Rat | Oral | 4590 | [8] |

| α-iso-methylionone | LD50 | Rat | Dermal | >5000 | [8] |

| Methyl Ionone (isomers) | LD50 | Rabbit | Dermal | >5000 |[2] |

Table 2: Repeated Dose and Reproductive/Developmental Toxicity Data

| Compound | Study Duration | Species | Route | NOAEL/NOEL (mg/kg bw/day) | Endpoint | Citation(s) |

|---|---|---|---|---|---|---|

| This compound | 28-Day | Rat | Oral | 50 | Systemic Toxicity | [4] |

| This compound | 1-Generation | Rat | Oral | 120 | Parental Systemic Toxicity | [4] |

| This compound | 1-Generation | Rat | Oral | 120 | Reproductive Toxicity | [4] |

| α-Ionone | 90-Day | Rat | Oral (diet) | 10 | Systemic Toxicity | [8][10] |

| β-Ionone | Developmental | Rat | Oral | 500 | Maternal & Developmental Toxicity | [13] |

| Ionone Derivatives | 90-Day | Rat | Oral (diet) | 100 | No toxicity to reproductive organs |[8] |

Key Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental studies. The methodologies for several key assays are outlined below.

5.1. Acute Oral Toxicity (Up-and-Down Procedure) This method, consistent with OECD Test Guideline 425, involves dosing animals sequentially. A single animal is dosed at a starting level. If the animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This continues until specific stopping criteria are met. The method uses fewer animals while allowing for the calculation of an LD50 value and confidence intervals. Key observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.

5.2. Skin Sensitization: Local Lymph Node Assay (LLNA) The LLNA (OECD Test Guideline 429) is a murine model that measures the induction phase of skin sensitization. The test substance is applied topically to the dorsum of each ear of the mice for three consecutive days.[14][15] On day six, animals are injected intravenously with ³H-methyl thymidine, and the draining auricular lymph nodes are excised and pooled for each group.[15] A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured via scintillation counting. A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of ≥3 is considered a positive response, indicating the substance is a sensitizer.[15]

5.3. Bacterial Reverse Mutation Test (Ames Test) This in vitro assay (OECD Test Guideline 471) evaluates the mutagenic potential of a substance. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate).[3] If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal agar medium lacking the specific amino acid. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

5.4. In Vivo Mammalian Erythrocyte Micronucleus Test This test (OECD Test Guideline 474) detects damage to chromosomes or the mitotic apparatus in vivo. Rodents are exposed to the test chemical, typically via oral gavage or intraperitoneal injection.[4] The substance is absorbed and distributed to the bone marrow, a target tissue for genotoxic effects. During red blood cell formation (erythropoiesis), any chromosome fragments or whole chromosomes that lag at anaphase may fail to be incorporated into the main nuclei of daughter cells, forming small secondary nuclei called micronuclei. After an appropriate exposure time, bone marrow is extracted, and immature erythrocytes are analyzed for the frequency of micronuclei. A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates the substance has clastogenic or aneugenic potential.[4]

Visualizations: Workflows and Pathways

Adverse Outcome Pathway (AOP) for Skin Sensitization

The development of skin sensitization follows a well-defined series of biological events, known as an Adverse Outcome Pathway (AOP). This pathway provides a framework for understanding how a chemical interaction on the skin can lead to an allergic response.

Experimental Workflow: Local Lymph Node Assay (LLNA)

The LLNA is a standard in vivo method for determining the skin sensitization potential of a chemical. The workflow details the key steps from application to data analysis.

Experimental Workflow: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemicals. This workflow illustrates the core procedure.

Conclusion

The toxicological profiles of this compound and its derivatives are well-characterized for most key endpoints. This compound itself demonstrates low acute systemic toxicity but poses a clear risk for skin irritation and, more significantly, skin sensitization, justifying its restricted use in consumer products. The ionone derivatives, which are widely used as fragrance and flavor ingredients, generally exhibit a favorable safety profile, characterized by low acute toxicity and a lack of genotoxic, reproductive, or developmental effects at relevant exposure levels. However, the potential for skin sensitization remains a consideration for some ionones. This comprehensive guide provides critical data and context for professionals, enabling informed risk assessment and guiding future research into the safe application of these compounds.

References

- 1. This compound | 141-10-6 [chemicalbook.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. This compound | CAS#:141-10-6 | Chemsrc [chemsrc.com]

- 6. This compound, 141-10-6 [thegoodscentscompany.com]

- 7. This compound | C13H20O | CID 1757003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. Study on the developmental toxicity of β-ionone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Skin Sensitization Induced by Four Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches [mdpi.com]

An In-depth Technical Guide to Pseudoionone for Researchers and Scientists

This technical guide provides comprehensive information on pseudoionone, a key intermediate in the synthesis of various compounds, including vitamins and fragrances. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data, experimental methodologies, and a workflow visualization.

Core Chemical and Physical Properties

This compound is a naturally occurring terpenoid ketone. It is a pale yellow liquid with a warm, floral aroma. Below is a summary of its key quantitative data.

| Property | Value | References |

| CAS Number | 141-10-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₂₀O | [1][3] |

| Molecular Weight | 192.30 g/mol | [1][2][3][4][6] |

| IUPAC Name | (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one | [1][2] |

| Density | 0.894 - 0.903 g/mL at 20-25 °C | [2][7] |

| Boiling Point | 114-116 °C at 2 mmHg | [6] |

| Refractive Index | 1.529 - 1.535 at 20 °C | [2][6][7] |

| Flash Point | 83.89 °C (183.00 °F) | [2] |

| Solubility | Practically insoluble in water; soluble in ethanol. | [7] |

Experimental Protocols

This compound is most notably synthesized via the aldol condensation of citral with acetone. The following protocols are detailed from established chemical synthesis literature.

1. Synthesis of this compound from Citral and Acetone

This procedure involves the base-catalyzed condensation of citral and acetone.

-

Materials:

-

Citral

-

Acetone

-

Sodium hydroxide (NaOH) solution (e.g., 41% aqueous solution)

-

Hydrochloric acid (HCl) (e.g., 1% for neutralization)

-

Anhydrous sodium sulfate

-

Distilled water

-

-

Procedure:

-

Combine 722 g of acetone and 27 g of a 41% aqueous sodium hydroxide solution in a 2000 mL flask.[2]

-

While stirring at laboratory temperature, add 500 g of citral to the mixture.[2]

-

Heat the mixture using a water bath and continue stirring for 1.5 hours at 40°C.[2]

-

After the reaction, separate the aqueous layer from the organic layer.[2]

-

Neutralize the organic layer with a 1% solution of hydrochloric acid.[2]

-

Wash the neutralized organic layer with distilled water and subsequently dry it over anhydrous sodium sulfate.[2]

-

Remove any remaining acetone. The product can then be purified by rectification (distillation). The expected boiling point is 119-121°C at 0.4 kPa, with a yield of approximately 63.1%.[2]

-

2. Purification of this compound

For applications requiring high purity, this compound can be purified via its bisulfite adduct.

-

Materials:

-

Crude this compound

-

Aqueous sodium bisulfite solution (25%)

-

Tartaric acid solution (e.g., 30 g in 200 ml of water)

-

Ether (or other suitable organic solvent)

-

Sodium hydroxide solution (10%)

-

-

Procedure:

-

The crude this compound is vigorously refluxed for 5-6 hours with three times its volume of a 25% aqueous sodium bisulfite solution to form a water-soluble complex.[1]

-

Unreacted impurities are removed by extraction with an organic solvent like ether.[8]

-

After removing the impurities, the this compound is liberated from the water-soluble complex by treatment with a 10% sodium hydroxide solution.[1][8]

-

The liberated this compound can then be extracted with ether, dried over anhydrous sodium sulfate, and distilled under reduced pressure for final purification.[1]

-

Logical Workflow: Synthesis and Purification of this compound

The following diagram illustrates the workflow for the synthesis of this compound from citral and its subsequent purification, as detailed in the experimental protocols.

Caption: Workflow for the Synthesis and Purification of this compound.

Application in Synthesis: The Path to β-Ionone and Vitamin A

This compound is a critical intermediate in the large-scale industrial synthesis of Vitamin A.[4] The subsequent step after producing this compound is its acid-catalyzed cyclization to form a mixture of α- and β-ionones. β-ionone is the direct precursor for the synthesis of Vitamin A.[4][9]

The cyclization is typically achieved using strong acids like sulfuric acid or phosphoric acid. The ratio of α- to β-ionone can be controlled by the choice of acid and reaction conditions. For instance, concentrated sulfuric acid favors the formation of β-ionone.[2] This conversion is a pivotal step connecting the chemistry of this compound to biologically vital molecules.

Biological and Toxicological Profile

While this compound itself is not known to be directly involved in biological signaling pathways, it is recognized for its fragrance properties and is found in some natural sources like Laurus and Glycyrrhiza glabra.[7] Toxicological studies have been conducted to assess its safety profile. For example, a study on tetrahydro-pseudo-ionone, a related compound, showed it to be non-clastogenic in an in vitro micronucleus test.[10] The primary interest in its biological context remains its role as a precursor to Vitamin A and various carotenoids.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. US5453546A - Method for the production of β-ionone from this compound - Google Patents [patents.google.com]

- 5. CN103524317A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. SYNTHESIS OF this compound [yyhx.ciac.jl.cn]

- 7. This compound | C13H20O | CID 1757003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3161684A - Purification of pseudo-ionone - Google Patents [patents.google.com]

- 9. This compound | chemical compound | Britannica [britannica.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

The Chemistry of Pseudoionone: A Deep Dive into its Core Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone, a key intermediate in the synthesis of ionones and vitamin A, is a fascinating molecule whose reactivity is dominated by the interplay of its conjugated double bond system and carbonyl group. This technical guide provides a comprehensive overview of the fundamental chemical reactions of this compound, with a primary focus on its commercially significant cyclization to form valuable ionone isomers. This document delves into the reaction mechanisms, catalytic conditions, and product distributions of these transformations. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows are provided to serve as a valuable resource for professionals in the fields of chemistry and drug development.

Introduction

This compound, systematically named 6,10-dimethyl-3,5,9-undecatrien-2-one, is an acyclic isoprenoid ketone. Its structure, featuring a conjugated diene system and an additional isolated double bond, makes it susceptible to a variety of chemical transformations. The most pivotal of these is the acid-catalyzed cyclization, which yields a mixture of α-, β-, and γ-ionone.[1][2] These cyclic isomers are not only prized for their violet-like fragrance in the perfume industry but are also crucial precursors for the synthesis of carotenoids, including vitamin A.[3][4] Understanding and controlling the chemical behavior of this compound is therefore of paramount importance for both academic research and industrial applications. This guide will explore the core reactions of this compound, providing the necessary technical details for its manipulation and utilization.

Acid-Catalyzed Cyclization of this compound

The most extensively studied and commercially exploited reaction of this compound is its cyclization in the presence of an acid catalyst. This reaction proceeds through a carbocationic intermediate and leads to the formation of different ionone isomers depending on the reaction conditions.[4][5]

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed cyclization of this compound involves the following key steps:

-